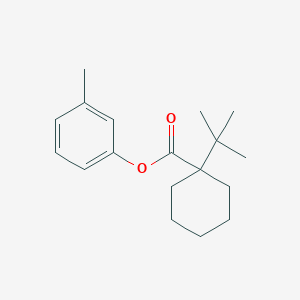
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE typically involves multiple steps, including Friedel-Crafts acylation and nitration reactions. The process begins with the acylation of a chlorinated benzene derivative, followed by nitration to introduce nitro groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Methyl 4-chloro-2-nitrobenzoate
- Ethyl 4-(2-chloro-4-nitrobenzoyl)amino)benzoate
Uniqueness
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and benzoyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C22H15ClN2O8 |
|---|---|
Peso molecular |
470.8g/mol |
Nombre IUPAC |
[3-chloro-4-(4-methyl-3-nitrobenzoyl)oxyphenyl] 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C22H15ClN2O8/c1-12-3-5-14(9-18(12)24(28)29)21(26)32-16-7-8-20(17(23)11-16)33-22(27)15-6-4-13(2)19(10-15)25(30)31/h3-11H,1-2H3 |
Clave InChI |
ZYKOZYCECQMLOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B390243.png)


![2-(4-bromophenoxy)-N'-[4-(dimethylamino)benzylidene]propanohydrazide](/img/structure/B390249.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-(2-naphthyloxy)propanohydrazide](/img/structure/B390252.png)
![2-bromo-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B390253.png)
![2,4-Diiodo-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390255.png)

![N-(3-chloro-2-methylphenyl)-2-[2-(2-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390259.png)
![N-{2-methyl-1-[(2-octylidenehydrazino)carbonyl]propyl}benzamide](/img/structure/B390262.png)
![3-[(2,5-Dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390263.png)
![5-Benzylidene-3-[(3,4-dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390264.png)
![2-methoxy-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390267.png)
